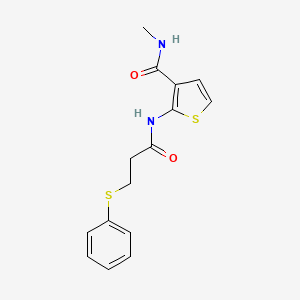

N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-(3-phenylsulfanylpropanoylamino)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-16-14(19)12-7-9-21-15(12)17-13(18)8-10-20-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJYSWRGMDOONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CCSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide involves several steps. One common method includes the reaction of N-methylthiophene-3-carboxamide with 3-(phenylthio)propanoic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its bioactive properties.

Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or anticancer agent.

Industry: It is utilized in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

- Core Structure : A phthalimide ring substituted with chlorine and phenyl groups.

- Key Differences : Unlike the target compound, this molecule lacks sulfur and features a phthalimide core (isoindole-1,3-dione) instead of a thiophene-carboxamide system.

- Applications: Used as a monomer for polyimide synthesis due to its high purity and reactivity in polymerization .

Sulfur-Containing Propionic Acid Derivatives ()

- Core Structure : Propionic acid derivatives with substituted sulfur (sulfide, sulfone, or sulfoxide) and phenyl groups.

- Key Similarities : Both the target compound and these derivatives incorporate phenylthio groups, which may enhance lipophilicity or modulate biological interactions.

- Applications: The propionic acid derivatives are explicitly noted for anti-inflammatory activity, suggesting that the phenylthio group in the target compound could serve a similar pharmacological role .

- Oxidation State : Sulfur in the target compound exists as a sulfide (-S-), while oxidized forms (sulfone, sulfoxide) in derivatives may exhibit higher polarity and altered pharmacokinetics.

Intermediate 3 ()

- Core Structure : A highly complex peptide-like structure with multiple acetylsulfanyl-propanamido groups.

- Key Differences : Intermediate 3 is designed for conjugation or drug delivery, whereas the target compound’s simpler structure may prioritize membrane permeability or target specificity.

- Sulfur Functionality : Both compounds use sulfur in propanamido chains, but Intermediate 3 employs acetyl-protected thiols (-SAc), which are distinct from the stable phenylthio group in the target compound.

Comparative Data Table

Research Implications and Limitations

- Synthesis Challenges : Unlike 3-chloro-N-phenyl-phthalimide (), the target compound’s thiophene-carboxamide core may require specialized coupling reagents or protecting-group strategies.

Biological Activity

N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide is a thiophene derivative that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, shows promise in various therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure includes a thiophene ring, an amide functional group, and a phenylthio substituent, which contribute to its biological activity.

Thiophene derivatives like this compound interact with various biological targets through multiple mechanisms:

- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.

- Anticancer Activity : It has been shown to induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and death.

- Antimicrobial Properties : The compound demonstrates activity against various microbial strains, suggesting its potential as an antimicrobial agent.

Biological Activity Data

Case Studies

- Anti-inflammatory Study : A recent study investigated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. Results indicated a significant reduction in the levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Anticancer Activity : In a study involving various cancer cell lines, the compound was found to significantly inhibit cell proliferation at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.

- Antimicrobial Efficacy : Research demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, confirming its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for N-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions starting with thiophene derivatives. Key steps include:

- Acylation : Reacting 2-aminothiophene-3-carboxamide with activated phenylthio-propanoyl derivatives (e.g., acid chlorides) in the presence of a base like triethylamine .

- Solvent and Conditions : Reactions are performed under reflux in solvents such as dichloromethane or DMF, with temperatures ranging from 25°C to 80°C .

- Purification : Final products are purified via recrystallization (e.g., using ethanol) or column chromatography .

Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Aminothiophene-3-carboxamide, phenylthio-propanoyl chloride, triethylamine, DCM, reflux (4–6 hrs) | Acylation of the amino group |

| 2 | Ethanol recrystallization | Isolation of pure product |

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., amide protons at δ 6.5–7.5 ppm, thiophene ring protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₄H₁₅N₂O₂S₂: MW 307.4 g/mol) .

- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for understanding reactivity .

Advanced Questions

Q. What methodological approaches are used to investigate its mechanism of action in anticonvulsant activity?

Hypothesized mechanisms include modulation of voltage-gated sodium channels or glutamate receptors. Experimental strategies involve:

- Electrophysiology : Patch-clamp assays on neuronal cells to measure ion channel inhibition .

- In Vivo Models : Seizure induction in rodents (e.g., pentylenetetrazole tests) to evaluate dose-dependent seizure suppression .

- Receptor Binding Assays : Radiolabeled ligand competition studies to quantify affinity for NMDA or AMPA receptors .

Data Interpretation : Discrepancies in efficacy across studies may arise from variations in bioavailability or species-specific receptor isoforms. Cross-validation using orthogonal methods (e.g., CRISPR-edited cell lines) is recommended .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?

Contradictions often stem from assay conditions or cell-type specificity. Methodological solutions include:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .

- Redox Profiling : Measure ROS scavenging (via DPPH/ABTS assays) and correlate with cytotoxicity (MTT assays) to distinguish antioxidant vs. apoptotic effects .

- Metabolomic Analysis : Identify downstream pathways (e.g., Nrf2 activation for antioxidants; caspase-3 cleavage for apoptosis) .

Example Workflow :

| Assay | Purpose | Key Parameters |

|---|---|---|

| DPPH | Antioxidant capacity | IC₅₀ (µM) for radical scavenging |

| MTT | Cytotoxicity | IC₅₀ (µM) for cell viability |

| Western Blot | Apoptosis markers | Caspase-3, PARP cleavage |

Q. What strategies optimize reaction yields during synthesis?

Yield optimization focuses on:

- Catalyst Screening : Piperidine or acetic acid for Knoevenagel condensations, improving reaction rates by 30–40% .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency compared to non-polar alternatives .

- Temperature Control : Maintaining reflux (80–100°C) prevents side reactions (e.g., hydrolysis of amide bonds) .

Case Study : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates achieved 72–94% yields using toluene/piperidine under reflux .

Research Design Considerations

Q. How to validate target engagement in cellular assays?

- Chemical Proteomics : Use photoaffinity probes or clickable derivatives to map binding proteins .

- Thermal Shift Assays : Monitor protein thermal stability shifts upon compound binding (e.g., via differential scanning fluorimetry) .

- CRISPR Knockout Models : Confirm phenotype rescue in target gene-knockout cells .

Q. What computational tools predict pharmacokinetic properties?

- ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular Dynamics : Simulates binding stability to voltage-gated sodium channels (e.g., using GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.